molecular formula C9H16ClNO B1350995 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE CAS No. 349097-98-9

1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE

Cat. No.: B1350995
CAS No.: 349097-98-9
M. Wt: 189.68 g/mol
InChI Key: ULKRTQFQKRYNJA-UHFFFAOYSA-N
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Description

1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE is a chemical compound with the molecular formula C9H16ClNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE typically involves the reaction of 3-methylpiperidine with a chlorinated propanone derivative. One common method includes the use of 3-methylpiperidine and 3-chloropropanone under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE is unique due to its specific substitution pattern and the presence of both a piperidine ring and a chlorinated propanone moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-chloro-1-(3-methylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKRTQFQKRYNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399390
Record name 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349097-98-9
Record name 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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